molecular formula C8H10O4 B12782478 Dimethyl cis,trans-muconate CAS No. 1733-37-5

Dimethyl cis,trans-muconate

Cat. No.: B12782478
CAS No.: 1733-37-5
M. Wt: 170.16 g/mol
InChI Key: PXYBXMZVYNWQAM-CIIODKQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl cis,trans-muconate is an organic compound derived from muconic acid. It is a diester of muconic acid, where the carboxyl groups are esterified with methanol. This compound is notable for its conjugated double bonds, which make it a valuable intermediate in various chemical processes, particularly in the synthesis of polymers and other high-value chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cis,trans-muconate can be synthesized through the isomerization of cis,cis-muconic acid. The process involves the esterification of muconic acid with methanol, followed by isomerization. One common method involves using iodine as a catalyst. For example, a mixture of dimethyl muconate, methanol, and a catalytic amount of iodine is heated to reflux for several hours to achieve the desired isomerization .

Industrial Production Methods

Industrial production of this compound typically involves biocatalytic processes. Recombinant microorganisms are used to convert renewable carbon sources into cis,cis-muconic acid, which is then isomerized to the cis,trans form. This method is advantageous due to its sustainability and the use of renewable resources .

Chemical Reactions Analysis

Types of Reactions

Dimethyl cis,trans-muconate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dimethyl cis,trans-muconate involves its conjugated double bonds, which make it highly reactive in various chemical processes. The compound can undergo isomerization, polymerization, and Diels-Alder reactions due to the presence of these double bonds. The molecular targets and pathways involved include the interaction with catalysts like iodine and enzymes that facilitate these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl cis,trans-muconate is unique due to its specific isomeric form, which provides distinct reactivity and properties compared to its cis,cis and trans,trans counterparts. Its ability to undergo various chemical reactions and its applications in sustainable chemistry make it a valuable compound in both research and industry .

Properties

CAS No.

1733-37-5

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

dimethyl (2Z,4E)-hexa-2,4-dienedioate

InChI

InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4+

InChI Key

PXYBXMZVYNWQAM-CIIODKQPSA-N

Isomeric SMILES

COC(=O)/C=C/C=C\C(=O)OC

Canonical SMILES

COC(=O)C=CC=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.